Methyl 2-(3-methylthiophen-2-yl)propanoate

Description

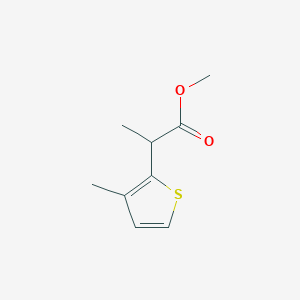

Methyl 2-(3-methylthiophen-2-yl)propanoate (CAS: 147632-29-9) is an organic compound featuring a thiophene ring substituted with a methyl group at position 3 and a propanoate ester at position 2 (Figure 1). Its molecular formula is C₈H₁₀O₂S, with a molecular weight of 170.23 g/mol . The compound is structurally characterized by a thiophene heterocycle, which confers aromaticity and electronic properties, and a methyl ester group that enhances its solubility in organic solvents. This molecule is of interest in synthetic chemistry, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials due to its modular reactivity (e.g., ester hydrolysis, thiophene functionalization) .

Properties

Molecular Formula |

C9H12O2S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

methyl 2-(3-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H12O2S/c1-6-4-5-12-8(6)7(2)9(10)11-3/h4-5,7H,1-3H3 |

InChI Key |

IEFVCLYSMHRYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylthiophen-2-yl)propanoate typically involves the esterification of 3-methylthiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylthiophen-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 2-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their distinguishing features:

Key Observations

Substituent Effects: The 3-methyl group on the thiophene ring in this compound enhances steric hindrance compared to unsubstituted analogs like Methyl 2-(thiophen-3-yl)propanoate. This may influence regioselectivity in further reactions (e.g., electrophilic substitution) . Amine vs. Ester Functionality: The primary amine in 2-(3-Methylthiophen-2-yl)propan-1-amine offers distinct reactivity, such as participation in Schiff base formation or salt complexes, unlike the ester group in the target compound.

Comparison with Heterocyclic Analogs

Thiophene-containing compounds are often compared to other heterocycles like thiazoles or indoles :

Critical Analysis

- Electronic Properties : Thiophenes (aromatic sulfur) exhibit less basicity than thiazoles (nitrogen-sulfur), altering their interaction with biological targets. For example, thiazole derivatives in show potent antimycobacterial activity due to enhanced hydrogen bonding and target recognition .

- Synthetic Utility: this compound’s ester group allows straightforward hydrolysis to carboxylic acids, a step critical in prodrug design, whereas prenylated indoles (e.g., Compound 133a) require multi-step functionalization .

Functional Group Variations and Reactivity

The propanoate ester in this compound can be contrasted with other esters or carboxylate derivatives:

- Ester vs. Carboxylic Acid: Hydrolysis of the methyl ester yields 2-(3-methylthiophen-2-yl)propanoic acid, which could serve as a carboxylate ligand in metal-organic frameworks (MOFs) or ion-exchange resins.

Biological Activity

Methyl 2-(3-methylthiophen-2-yl)propanoate, a compound featuring a methylthiophene moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications, supported by various research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key characteristics include:

- Molecular Weight : 182.23 g/mol

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it was tested against various human tumor cell lines to evaluate its cytotoxic effects. The results indicated that:

- Inhibition of Cell Growth : At a concentration of 10 μM, the compound exhibited significant inhibition against several cancer cell lines, including ovarian and leukemia cells.

| Cell Line | Inhibition (%) | Concentration (μM) |

|---|---|---|

| OVCAR-4 | 77.34 | 10 |

| HL-60 | 66.37 | 10 |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against various strains of bacteria.

Study Findings

- Tested Strains : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 μg/mL depending on the strain.

The biological activity of this compound is thought to involve multiple mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can contribute to cytotoxicity in tumor cells.

- Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

A notable case study involved the synthesis and biological evaluation of methyl derivatives of thiophenes. The study demonstrated that modifications to the thiophene ring significantly influenced the biological activities of the compounds:

- Synthesis Method : Microwave-assisted synthesis was employed to enhance yield and reduce reaction time.

- Biological Evaluation : Compounds were screened for cytotoxicity using the National Cancer Institute's (NCI) panel of human tumor cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.